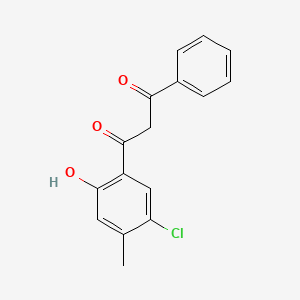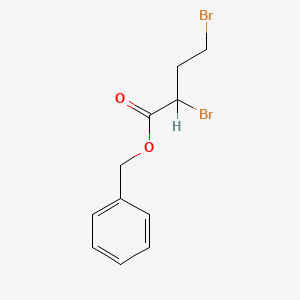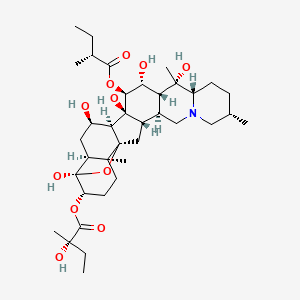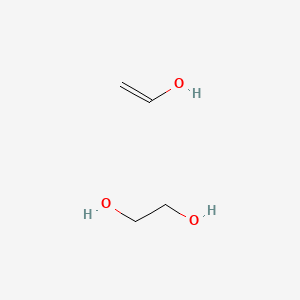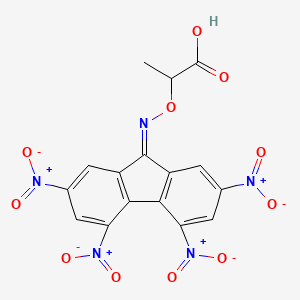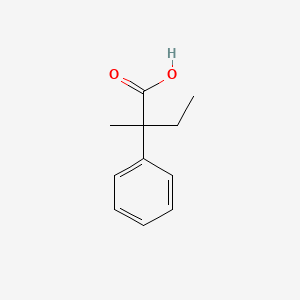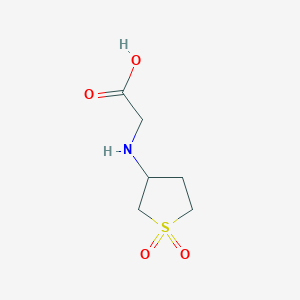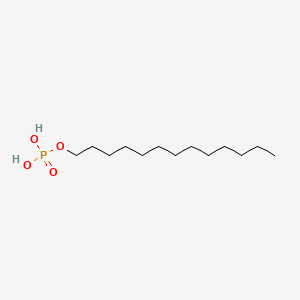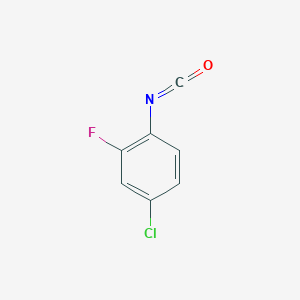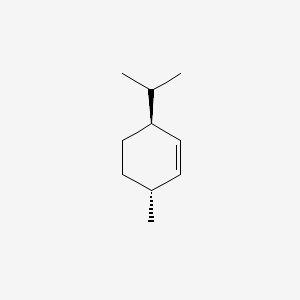
(+)-trans-p-Menth-2-ene
Overview
Description
(+)-trans-p-Menth-2-ene is a naturally occurring monoterpene hydrocarbon found in various essential oils. It is known for its distinctive minty aroma and is commonly used in the flavor and fragrance industry. The compound has a molecular formula of C10H16 and is characterized by its bicyclic structure, which includes a cyclohexene ring fused to a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-p-Menth-2-ene can be achieved through several methods. One common approach involves the cyclization of citronellal, a monoterpenoid aldehyde, under acidic conditions. This reaction typically uses sulfuric acid as a catalyst and proceeds through an intramolecular cyclization mechanism.
Another method involves the isomerization of limonene, a related monoterpene, using a Lewis acid catalyst such as aluminum chloride. This process requires careful control of temperature and reaction time to ensure the selective formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as peppermint oil. The essential oil is subjected to fractional distillation to isolate the desired monoterpene. Advanced techniques like supercritical fluid extraction and molecular distillation may also be employed to enhance the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(+)-trans-p-Menth-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form menthone and menthol, which are valuable intermediates in the flavor and fragrance industry.
Reduction: Reduction of this compound can yield dihydromenthene, a saturated hydrocarbon.
Substitution: Halogenation reactions, such as chlorination and bromination, can introduce halogen atoms into the molecule, resulting in compounds like menthyl chloride and menthyl bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typically employed.
Substitution: Halogenation reactions often use molecular chlorine (Cl2) or bromine (Br2) in the presence of a radical initiator or Lewis acid catalyst.
Major Products Formed
Oxidation: Menthone, menthol
Reduction: Dihydromenthene
Substitution: Menthyl chloride, menthyl bromide
Scientific Research Applications
(+)-trans-p-Menth-2-ene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various terpenoids and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in studies investigating the biological activity of monoterpenes, including their antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as an analgesic and its role in enhancing the bioavailability of certain drugs.
Industry: In the flavor and fragrance industry, this compound is used to impart minty notes to products. It is also utilized in the production of menthol and other derivatives.
Mechanism of Action
The mechanism of action of (+)-trans-p-Menth-2-ene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate ion channels and receptors, contributing to its analgesic and anti-inflammatory effects. The compound may also inhibit the growth of certain microorganisms by disrupting their cell membranes.
Comparison with Similar Compounds
(+)-trans-p-Menth-2-ene can be compared with other similar monoterpenes, such as:
Limonene: Another monoterpene with a citrus aroma, used in cleaning products and as a solvent.
Menthol: A derivative of menthene, known for its cooling sensation and used in medicinal and cosmetic products.
Carvone: Found in caraway and dill, used as a flavoring agent and in aromatherapy.
The uniqueness of this compound lies in its specific structural features and its distinct minty aroma, which differentiates it from other monoterpenes.
Properties
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylcyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGPXQYYRWQAS-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892337 | |
| Record name | (+)-trans-p-Menth-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5113-93-9 | |
| Record name | (+)-trans-p-Menth-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5113-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-trans-p-Menth-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



